molecular formula C12H13ClF3N B128609 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66505-17-7

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No.: B128609
CAS No.: 66505-17-7
M. Wt: 263.68 g/mol
InChI Key: HNWBCYLBIWPIQA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a bicyclic amine derivative characterized by a 3-azabicyclo[3.1.0]hexane core structure substituted at the 1-position with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWBCYLBIWPIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition Approach

The foundational synthetic route for constructing the bicyclo[3.1.0]hexane core involves a photochemical [2+2] cycloaddition reaction. This method, adapted from the synthesis of analogous 1-aryl-3-azabicyclo[3.1.0]hexanes, begins with the condensation of 4-(trifluoromethyl)benzaldehyde with allylamine to form a Schiff base intermediate. The imine undergoes ultraviolet light-induced cyclization, forming the bicyclic framework through a stereospecific [2+2] cycloaddition. Critical parameters include the use of tetrahydrofuran (THF) as a solvent and irradiation at 300–350 nm, which ensures optimal yield (75–85%) while minimizing side reactions.

Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the cyclopropane ring, yielding the cis-3-azabicyclo[3.1.0]hexane intermediate. This step is conducted under mild conditions (25°C, 1 atm H₂) to preserve the stereochemical integrity of the bicyclic system.

Chlorination and Cyclodehydration Sequence

The hydrogenated intermediate is subjected to chlorination using thionyl chloride (SOCl₂) in dichloromethane, converting the secondary amine to a chloroamine derivative. This step achieves near-quantitative conversion (>95%) under reflux conditions (40°C, 4 h). The chloroamine undergoes base-mediated cyclodehydration (e.g., NaOH in ethanol) to form the 3-azabicyclo[3.1.0]hexane scaffold. The reaction’s efficiency hinges on maintaining a pH of 8.5–9.5, which facilitates intramolecular nucleophilic attack and ring closure.

Process Optimization and Scalability

One-Pot Synthesis Without Intermediate Isolation

A hallmark of the patented methodology is its sequential, uninterrupted process flow. By avoiding intermediate isolation, the synthesis achieves a 65–70% overall yield, significantly higher than traditional stepwise approaches. Key advantages include reduced solvent waste, minimized handling losses, and enhanced reproducibility at pilot-plant scales.

Solvent and Temperature Effects

Optimization studies reveal that polar aprotic solvents (e.g., THF, acetonitrile) improve cycloaddition yields by stabilizing the transition state. Conversely, chlorination efficiency peaks in dichloromethane due to its inertness toward SOCl₂. Temperature control during hydrogenation (20–30°C) prevents over-reduction and preserves the bicyclic structure.

Enantiomeric Resolution and Hydrochloride Salt Formation

Chiral Resolution Using Dibenzoyl-L-Tartaric Acid

The racemic 3-azabicyclo[3.1.0]hexane free base is resolved via diastereomeric salt formation with dibenzoyl-L-tartaric acid. Recrystallization from ethanol/water affords the (+)-enantiomer with >98% enantiomeric excess (ee). The (-)-enantiomer is similarly isolated using dibenzoyl-D-tartaric acid.

Hydrochloride Salt Preparation

The resolved enantiomers are treated with hydrochloric acid (HCl) in ethyl acetate, precipitating the hydrochloride salt. Crystallization conditions (e.g., slow cooling from 60°C to 0°C) yield a high-purity product (>99.5% by HPLC) with consistent stoichiometry.

Comparative Analysis of Synthetic Methodologies

Parameter Photochemical Route Traditional Routes
Overall Yield65–70%40–50%
Enantiomeric Excess (ee)>98%70–80%
ScalabilityPilot-plant validatedLab-scale only
Key AdvantageNo intermediate isolationLower reagent cost

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The trifluoromethyl (-CF₃) group on the para-position of the phenyl ring strongly deactivates the aromatic system through its electron-withdrawing inductive effect, directing nucleophilic attacks to the meta positions relative to itself. This is corroborated by studies on structurally similar compounds.

Reaction Type Conditions Outcome References
Hydroxide substitutionHPMC/water solvent, 50°CFormation of hydroxylated derivatives via displacement of halides (if present)
Amine couplingDMF, DIPEA, HATUIntroduction of secondary amines at meta positions

Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Regioselectivity Yield
NitrationHNO₃/H₂SO₄, 0–5°CPredominantly ortho to -CF₃45–60%
SulfonationFuming H₂SO₄, 100°CPara to the azabicyclo attachment35–50%

Amine Functional Group Reactivity

The protonated amine in the azabicyclo[3.1.0]hexane system participates in alkylation and acylation reactions. Strain in the bicyclic structure slightly reduces nucleophilicity compared to linear amines.

Reaction Type Reagents Product Applications
AlkylationAlkyl halides, K₂CO₃N-alkylated bicyclo derivativesModulators of dopamine receptors
AcylationAcetyl chloride, pyridineN-acetylated compoundsProdrug synthesis

Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated derivatives are synthesized in situ. The trifluoromethyl group stabilizes intermediates during cross-coupling .

Reaction Type Catalyst Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Boronic acids60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides50–65%

Acid-Base and Salt Formation

As a hydrochloride salt, the compound undergoes reversible protonation. Deprotonation with strong bases (e.g., NaOH) regenerates the free base, which is critical for solubility modulation in pharmacological studies .

Stereochemical Influence on Reactivity

The (1S,5R) configuration (confirmed via X-ray crystallography and VCD analysis ) impacts reaction outcomes:

  • Chiral resolution : (S)-(+)-mandelic acid resolves enantiomers during synthesis.

  • Receptor binding : Stereochemistry dictates selectivity for dopamine D3 receptors .

Scientific Research Applications

Analgesic Properties

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride has been identified as a non-narcotic analgesic agent. Its mechanism involves modulation of pain pathways, potentially providing alternatives to conventional opioids without the associated risks of addiction and tolerance .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with receptors involved in pain perception and mood regulation. Its structural features suggest potential efficacy in treating conditions such as chronic pain and depression .

Case Study 1: Pain Management

A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of various azabicyclic compounds, including this compound. The results demonstrated significant pain relief in animal models, supporting its potential use in clinical settings for managing acute and chronic pain conditions.

Case Study 2: Neurotransmitter Interaction

In a neuropharmacological assessment, researchers investigated the compound's interaction with serotonin and norepinephrine receptors. The findings indicated that it could enhance serotonergic activity, which is beneficial for treating mood disorders alongside pain management strategies .

Ongoing research is focusing on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on pain and mood.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic protocols.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and patient compliance.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The azabicyclohexane core provides structural rigidity, facilitating its binding to target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent Therapeutic Use Molecular Formula Key Evidence
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride 4-(Trifluoromethyl)phenyl Under investigation (likely CNS applications) C₁₂H₁₁ClF₃N
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride (Centanafadine) Naphthalen-2-yl ADHD treatment C₁₅H₁₅N·HCl
Bicifadine Hydrochloride 4-Methylphenyl Non-opioid analgesic C₁₂H₁₅ClN
(–)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane 3,4-Dichlorophenyl Dopamine reuptake inhibition C₁₁H₁₀Cl₂N
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride Trifluoromethyl (directly on bicyclo ring) Not specified (structural analog) C₉H₁₅ClF₃N
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The –CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methyl (–CH₃) or halogen (–Cl) substituents . Aromatic vs. Halogenated Derivatives: Dichlorophenyl analogs () exhibit strong dopamine reuptake inhibition, suggesting halogen atoms enhance affinity for monoamine transporters .

Pharmacological and Therapeutic Differences

  • Centanafadine Hydrochloride: Approved for ADHD due to its dual norepinephrine-dopamine reuptake inhibition (NDRI). The naphthyl group provides extended π-π stacking interactions in hydrophobic binding pockets .
  • Bicifadine Hydrochloride: A 4-methylphenyl analog with analgesic effects mediated via serotonin-norepinephrine reuptake inhibition (SNRI). The methyl group balances lipophilicity and metabolic clearance .
  • Dichlorophenyl Analogs : Used in preclinical studies for vasomotor symptoms and chronic pain, leveraging chlorine’s electronegativity for enhanced transporter affinity .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of interest due to its potential biological activity, particularly as a modulator of the dopamine D3 receptor. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H12F3N·HCl
  • Molecular Weight : 249.68 g/mol

The trifluoromethyl group attached to the phenyl ring significantly influences the compound's biological activity, enhancing its affinity for specific receptors.

Modulation of Dopamine Receptors

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including 1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane, exhibit significant affinity for dopamine D3 receptors. These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic applications in treating conditions such as schizophrenia and drug addiction.

  • Affinity : The compound has shown high binding affinity to the D3 receptor, with some derivatives achieving picomolar levels of selectivity over other opioid receptor subtypes (μ, δ, κ) .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound and its analogs:

  • Study on Opioid Receptor Ligands :
    • A study conducted on 3-azabicyclo[3.1.0]hexane derivatives highlighted their potential as μ-opioid receptor ligands, with promising results in animal models for treating pruritus .
    • The SAR analysis revealed that modifications to the lead structure could enhance binding affinity and selectivity.
  • Dopamine D3 Receptor Modulation :
    • A patent describes the use of azabicyclo compounds as modulators of dopamine D3 receptors, indicating their potential in treating drug dependency and psychotic disorders .
    • The compounds were noted for their ability to antagonize or inhibit D3 receptor activity, which may alleviate symptoms associated with these conditions.

Data Table: Biological Activity Overview

Parameter Value
Compound Name This compound
Dopamine D3 Affinity High (picomolar range)
Selectivity Selective for μ over δ and κ
Potential Applications Antipsychotic treatments, drug dependency therapies

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride, and how can reaction conditions be optimized?

The synthesis of bicyclo compounds often involves cyclization strategies, such as intramolecular [2+1] cycloadditions or ring-closing metathesis. Optimization should employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity. For example, orthogonal arrays can minimize experimental runs while evaluating interactions between parameters. Statistical validation (e.g., ANOVA) ensures robustness . Safety protocols for handling trifluoromethyl groups—known for thermal instability—should align with guidelines for hazardous intermediates, including inert atmospheres and controlled addition rates .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

A combination of NMR (¹H, ¹³C, ¹⁹F) and FT-IR is essential. The trifluoromethyl group exhibits distinct ¹⁹F NMR shifts (~-60 to -70 ppm) and IR stretches (1100–1250 cm⁻¹ for C-F). X-ray crystallography (as demonstrated for a related azabicyclo compound) resolves stereochemical ambiguities, particularly the bicyclo[3.1.0]hexane ring conformation . Mass spectrometry (HRMS) confirms molecular weight and purity, with attention to chlorine isotopic patterns in the hydrochloride salt .

Q. How should waste containing this compound be managed in laboratory settings?

Waste must be segregated into halogenated organic waste streams due to the trifluoromethyl group and hydrochloride counterion. Neutralization with a weak base (e.g., sodium bicarbonate) before disposal is advised. Compliance with regulations like REACH requires documentation of waste composition and collaboration with certified treatment agencies .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this bicyclo compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict binding affinities. Molecular docking against target proteins (e.g., CNS receptors) can be validated with crystallographic data from analogous structures, such as the hydrogen-bonding interactions observed in (1S,5R)-1-(4-fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride . MD simulations assess stability in biological membranes, focusing on the trifluoromethyl group’s lipophilicity .

Q. What strategies resolve contradictions in solubility and stability data across different solvent systems?

Phase-solubility diagrams and Hansen solubility parameters reconcile discrepancies. For instance, the hydrochloride salt’s solubility in polar aprotic solvents (e.g., DMSO) versus poor aqueous solubility may arise from ion-pair dissociation. Stability studies under varied pH (1–13) and temperature (25–60°C) with HPLC-UV monitoring identify degradation pathways, such as hydrolysis of the azabicyclo ring .

Q. How can impurities be profiled and controlled during scale-up synthesis?

LC-MS/MS with charged aerosol detection (CAD) identifies trace impurities, including by-products from incomplete cyclization or trifluoromethyl group oxidation. Orthogonal methods like 2D-COSY NMR differentiate regioisomers. Process Analytical Technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring of intermediate formation .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, while SFC (Supercritical Fluid Chromatography) offers faster separations with CO₂/co-solvent systems. For diastereomers, crystallization-induced asymmetric transformation (CIAT) in solvent/antisolvent mixtures can enhance enantiomeric excess .

Methodological Notes

  • Safety Protocols : Always reference GHS-compliant SDS for handling hydrochloride salts and fluorinated compounds, including PPE (gloves, goggles) and fume hood use .
  • Data Validation : Cross-validate structural data with multiple techniques (e.g., XRD + NMR) to address crystallographic disorder or dynamic effects in solution .
  • Regulatory Compliance : Document synthesis and waste steps per OECD GLP principles , especially for pharmacological or toxicological studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Reactant of Route 2
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride

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